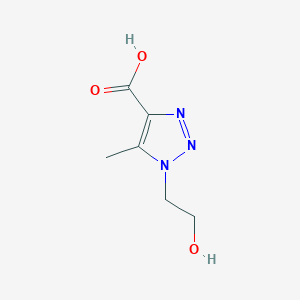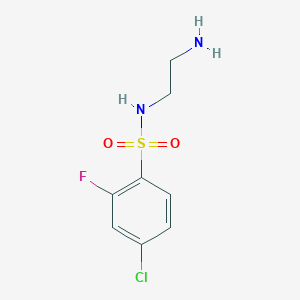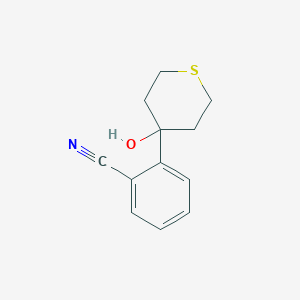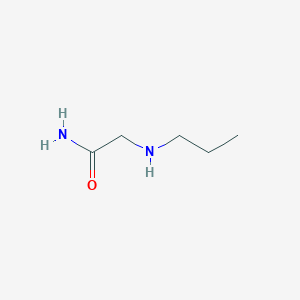![molecular formula C10H19N3S B13249799 [3-(Dimethylamino)propyl][(4-methyl-1,3-thiazol-5-yl)methyl]amine](/img/structure/B13249799.png)
[3-(Dimethylamino)propyl][(4-methyl-1,3-thiazol-5-yl)methyl]amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[3-(Dimethylamino)propyl][(4-methyl-1,3-thiazol-5-yl)methyl]amine is a chemical compound that features a combination of a dimethylamino group and a thiazole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [3-(Dimethylamino)propyl][(4-methyl-1,3-thiazol-5-yl)methyl]amine typically involves the reaction of 3-(dimethylamino)propylamine with a thiazole derivative. The process may include steps such as alkylation, where the thiazole ring is introduced to the dimethylamino propylamine under controlled conditions. Common reagents used in this synthesis include alkyl halides and base catalysts.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the process, often involving temperature control, pressure regulation, and the use of solvents to facilitate the reaction.
化学反応の分析
Types of Reactions
[3-(Dimethylamino)propyl][(4-methyl-1,3-thiazol-5-yl)methyl]amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like halides. Reaction conditions typically involve controlled temperatures and the use of solvents to dissolve the reactants.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
科学的研究の応用
Chemistry
In chemistry, [3-(Dimethylamino)propyl][(4-methyl-1,3-thiazol-5-yl)methyl]amine is used as an intermediate in the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential interactions with biological molecules. It may be used in the development of new drugs or as a probe to study biochemical pathways.
Medicine
In medicine, this compound is investigated for its potential therapeutic properties. It may be used in the development of new medications targeting specific diseases or conditions.
Industry
In industrial applications, this compound is used in the production of various chemicals and materials. It may be employed as a catalyst or as a component in the formulation of specialty chemicals.
作用機序
The mechanism of action of [3-(Dimethylamino)propyl][(4-methyl-1,3-thiazol-5-yl)methyl]amine involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, modulating their activity and influencing biochemical pathways. The specific pathways involved depend on the context in which the compound is used, such as in therapeutic applications or chemical reactions.
類似化合物との比較
Similar Compounds
Similar compounds to [3-(Dimethylamino)propyl][(4-methyl-1,3-thiazol-5-yl)methyl]amine include:
- [3-(Dimethylamino)propyl]amine
- [4-methyl-1,3-thiazol-5-yl]amine
- This compound derivatives
Uniqueness
The uniqueness of this compound lies in its combined structural features, which confer specific chemical and biological properties. The presence of both the dimethylamino group and the thiazole ring allows for unique interactions and reactivity, making it a valuable compound for various applications.
特性
分子式 |
C10H19N3S |
|---|---|
分子量 |
213.35 g/mol |
IUPAC名 |
N',N'-dimethyl-N-[(4-methyl-1,3-thiazol-5-yl)methyl]propane-1,3-diamine |
InChI |
InChI=1S/C10H19N3S/c1-9-10(14-8-12-9)7-11-5-4-6-13(2)3/h8,11H,4-7H2,1-3H3 |
InChIキー |
JQVXLPIPDMEZCP-UHFFFAOYSA-N |
正規SMILES |
CC1=C(SC=N1)CNCCCN(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![tert-butyl N-[1-benzyl-4-(1-methyl-1H-pyrazol-4-yl)pyrrolidin-3-yl]carbamate](/img/structure/B13249734.png)
![2-{[1-(3-Chlorophenyl)ethyl]amino}propan-1-ol](/img/structure/B13249738.png)


![4-[(1E)-2-Carboxyeth-1-en-1-yl]-1-methyl-1H-pyrazole-5-carboxylic acid](/img/structure/B13249749.png)

![(3-Methylbutyl)[1-(thiophen-2-YL)ethyl]amine](/img/structure/B13249769.png)


![4-[(4-Bromophenyl)sulfanyl]cyclohexan-1-amine](/img/structure/B13249789.png)


![2-(Propan-2-yl)bicyclo[2.2.1]heptane-2-carbaldehyde](/img/structure/B13249798.png)
